N-butyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
69212-65-3 |
|---|---|
Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N-butyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-2-3-4-8-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,8,9) |
InChI Key |
BAJHQTXOZZKKCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 1,3 Thiazol 2 Amine and Its Derivatives
Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most traditional and widely utilized method for assembling the thiazole ring. nih.govijper.orgsynarchive.com This reaction fundamentally involves the cyclization between a compound containing an N-C-S fragment, such as a thioamide or thiourea (B124793), and an α-halocarbonyl compound. nih.govijsrst.com
Reaction of Thioureas or Thioamides with α-Halocarbonyl Compounds
The core of the Hantzsch synthesis for N-butyl-1,3-thiazol-2-amine involves the reaction of N-butylthiourea with an appropriate α-halocarbonyl compound. nih.gov The general mechanism commences with a nucleophilic attack by the sulfur atom of the thiourea onto the α-carbon of the halocarbonyl, displacing the halide in an SN2 reaction. youtube.com This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic thiazole ring. youtube.comchemhelpasap.com
The reaction is versatile, allowing for the synthesis of various substituted 2-aminothiazoles by changing the substitution pattern on both the thiourea and the α-halocarbonyl reactant. nih.gov For instance, reacting N-monosubstituted thioureas like N-butylthiourea with α-haloketones in a neutral solvent typically yields the corresponding 2-(N-substituted amino)thiazoles exclusively. rsc.orgresearchgate.net The stability of the aromatic thiazole product serves as a significant driving force for the reaction. youtube.com
Table 1: Examples of Hantzsch Thiazole Synthesis
| Thiourea/Thioamide | α-Halocarbonyl | Product | Reference |
|---|---|---|---|
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole (B127512) | chemhelpasap.com |
| N-Aryl Thioureas | 3-Bromo-acetylacetone | 5-Acetyl-4-methyl-2-(substituted anilino)thiazoles | researchgate.net |
| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | mdpi.com |
Role of Halogenating Reagents
While the classical Hantzsch synthesis begins with a pre-formed α-halocarbonyl, a significant adaptation involves the in situ generation of this reactive intermediate from a ketone and a halogenating agent. thieme-connect.com This modification circumvents the need to handle lachrymatory and toxic α-haloketones directly. nih.govbepls.com
Commonly used halogenating reagents include N-bromosuccinimide (NBS) and iodine. tandfonline.comthieme-connect.com For example, a one-pot synthesis can be achieved by reacting an aralkyl ketone with NBS to form the α-bromoketone in situ, which then immediately reacts with thiourea present in the mixture. tandfonline.com Lactic acid has been identified as an effective biodegradable solvent and catalyst for this tandem α-bromination and heterocyclization process, offering high yields in short reaction times. tandfonline.com Similarly, iodine can be used as both an oxidant and a component for in situ halogenation in the presence of a ketone and thiourea to yield 2-aminothiazoles. bepls.comjusst.org Copper(II) halides (CuX₂) have also been employed for the regioselective halogenation of 2-amino-1,3-thiazoles at the 5-position. nih.gov
Alternative Cyclization Reactions for Thiazole Ring Formation
Beyond the Hantzsch synthesis, several alternative strategies have been developed to construct the 2-aminothiazole (B372263) ring, often providing access to different substitution patterns or proceeding through different mechanistic pathways.
Condensation-Based Syntheses
Various condensation reactions that differ from the direct Hantzsch pathway have been reported. One-pot reactions involving aldehydes, α-bromoketones, and thiosemicarbazide (B42300) can be performed by grinding the reactants at room temperature, avoiding the use of solvents. ijper.org Another approach involves the domino alkylation-cyclization of propargyl bromides with thioureas. organic-chemistry.org This method is attractive as it uses readily available alkynes as an alternative to α-haloketones. nih.gov The reaction, often assisted by microwave irradiation, proceeds via an initial alkylation of the thiourea followed by a 5-exo-dig cyclization to form the thiazole ring. organic-chemistry.org
A domino reaction between propargylamines and isothiocyanates in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) also selectively yields 2-aminothiazoles, particularly under microwave conditions at elevated temperatures. thieme-connect.comthieme-connect.com
Nucleophilic Aliphatic Substitution Approaches
Nucleophilic substitution reactions can be employed to introduce the N-butyl group onto a pre-existing thiazole core or as a key step in the ring's formation. Direct N-alkylation of a 2-aminothiazole derivative is one route, though it can sometimes be complicated by competing O-alkylation or alkylation at the ring nitrogen. datapdf.com A more controlled approach often involves synthesizing the N-alkyl-2-aminothiazole first and then performing further modifications. datapdf.com
An intramolecular nucleophilic substitution provides another pathway. For example, 1-(2-bromoallyl)-3-phenylthiourea can undergo intramolecular cyclization to form 5-methyl-N-phenylthiazol-2-amine. tandfonline.com Additionally, N-benzoyl-N-alkyl-2-aminothiazoles have been synthesized by varying the N-alkyl substituent through nucleophilic substitution on an N-chloromethyl intermediate. acs.org This highlights the utility of nucleophilic substitution for elaborating the N-substituent on the 2-amino group after the thiazole ring has been formed.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing 2-aminothiazole derivatives. bepls.comroyalsocietypublishing.org These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often increasing product yields. nih.govjusst.orgorganic-chemistry.org The synthesis of 2-aminothiazoles from propargylamines and isothiocyanates is one such example that benefits from microwave irradiation. thieme-connect.comthieme-connect.com
Ultrasound-assisted synthesis is another green technique that accelerates reactions and improves yields. mdpi.comresearchgate.nettandfonline.com One-pot procedures combining α-haloketones, thiourea, and aldehydes have been successfully carried out under ultrasonic irradiation, often using reusable catalysts like silica-supported tungstosilisic acid. mdpi.com
Solvent-free reactions, such as the grinding method for condensing aldehydes, α-haloketones, and thiosemicarbazide, represent a significant green advancement by eliminating volatile organic solvents. ijper.orgscispace.com The use of greener, biodegradable, or recyclable solvents like water, polyethylene (B3416737) glycol (PEG-400), or lactic acid is also a key strategy. researchgate.netbepls.comtandfonline.com For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 as a recyclable solvent. bepls.com Furthermore, visible-light-induced photocatalysis offers a mild and green method for synthesizing 2-aminothiazoles from active methylene (B1212753) ketones and thioureas at room temperature. thieme-connect.com
Table 2: Green Synthesis Methodologies for 2-Aminothiazoles
| Green Technique | Reactants | Conditions | Advantage | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Propargylamines, Isothiocyanates | PTSA catalyst, 130°C, 10 min | Rapid synthesis, high selectivity | thieme-connect.comthieme-connect.com |
| Microwave Irradiation | Ketone, Thiourea, Iodine | 170 W, 5-15 min | High yield, high purity | jusst.org |
| Ultrasound Irradiation | 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Benzaldehydes | Reusable catalyst | High yield, one-pot | mdpi.com |
| Solvent-Free | Aldehydes, α-Bromoketones, Thiosemicarbazide | Grinding, room temperature | No solvent, simple | ijper.org |
| Green Solvent | Aralkyl Ketones, NBS, Thiourea | Lactic acid, 90-100°C | Biodegradable solvent/catalyst | tandfonline.com |
| Visible Light | Active Methylene Ketones, Thioureas | Photocatalyst, room temp. | Mild conditions, green energy source | thieme-connect.com |
Solvent-Free Conditions and Catalytic Methods
The synthesis of 2-aminothiazoles has traditionally been accomplished through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. bepls.com However, this method often requires harsh reaction conditions and the use of hazardous materials. bepls.com In a move towards greener chemistry, recent research has focused on developing solvent-free and catalyst-free approaches.
One such method involves the one-pot reaction of ketones, thiourea, and an oxidizing agent. For instance, a direct coupling of ketones and thiourea using an I₂/dimethyl sulfoxide (B87167) (DMSO) catalytic oxidative system provides a more convenient route to 2-aminothiazoles, avoiding the need for lachrymatory α-haloketones. researchgate.net Another environmentally benign approach utilizes a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a one-pot synthesis under microwave irradiation without any solvent or catalyst. bepls.com
The Groebke–Blackburn–Bienaymé reaction offers a one-pot, multicomponent approach to synthesize fused imidazo[2,1-b]thiazoles under solvent- and catalyst-free conditions, often assisted by ultrasound irradiation. acs.orgnih.gov This strategy allows for the efficient assembly of complex heterocyclic systems from simple starting materials. acs.orgnih.gov
| Reaction Type | Reactants | Conditions | Key Advantage |
| Catalytic Oxidation | Ketones, Thiourea | I₂/DMSO | Avoids α-haloketones |
| Microwave-Assisted | Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Solvent-free, Catalyst-free | Rapid reaction times |
| Multicomponent | 2-aminothiazole derivatives, Aldehydes, Isocyanides | Solvent-free, Ultrasound | High atom economy |
Derivatization Strategies for this compound
The functionalization of the this compound core is essential for creating a diverse library of compounds for various applications. Key strategies include the formation of amide derivatives, regioselective halogenation of the thiazole ring, and subsequent cross-coupling reactions.
Formation of Amide Derivatives
Amide derivatives of 2-aminothiazoles are commonly synthesized through the acylation of the 2-amino group. This can be achieved by reacting the parent amine with various acylating agents such as acid chlorides or carboxylic acids in the presence of a coupling agent. nih.govnih.gov For example, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been prepared and evaluated for their biological activities. nih.gov The choice of the acyl group, ranging from simple aliphatic chains to complex aromatic and heterocyclic moieties, significantly influences the properties of the final molecule. nih.govgoogle.com
The reaction of 2-aminothiazoles with isocyanates is another route to urea (B33335) derivatives, which have also shown interesting biological profiles. nih.gov The introduction of an amide or urea functionality is often crucial for the desired biological effect. nih.gov
| Acylating Agent | Coupling Method | Product Type | Reference |
| Acid Chloride | Direct reaction | Amide | nih.gov |
| Carboxylic Acid | EDCI-mediated coupling | Amide | nih.gov |
| Isocyanate | Direct reaction | Urea | nih.gov |
Regioselective Halogenation of the Thiazole Ring
The selective introduction of halogen atoms onto the thiazole ring is a powerful tool for further functionalization. The 5-position of the 2-aminothiazole ring is particularly susceptible to electrophilic halogenation. nih.gov Copper(II) halides, such as CuBr₂ and CuCl₂, have been effectively used for the regioselective bromination and chlorination at this position. nih.gov For instance, reacting a 2-aminothiazole with CuBr₂ and n-butyl nitrite (B80452) in acetonitrile (B52724) at low temperatures (-10 to 0 °C) can selectively yield the 5-bromo derivative. nih.govvulcanchem.com
Dibromination can also be achieved under slightly different conditions, typically at higher temperatures (above 65 °C). nih.gov The reaction proceeds in a stepwise manner, with initial bromination at the 5-position followed by diazotization of the amino group and subsequent bromine insertion at the 2-position. nih.gov
| Halogenating Agent | Position | Conditions | Reference |
| Copper(II) Bromide / n-butyl nitrite | 5-position | -10 °C to 0 °C | nih.govvulcanchem.com |
| Copper(II) Chloride / n-butyl nitrite | 5-position | Room Temperature | nih.gov |
| Copper(II) Bromide / n-butyl nitrite | 2,5-dibromo | > 65 °C | nih.gov |
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Halogenated thiazole derivatives are valuable precursors for carbon-carbon bond-forming reactions, such as the Sonogashira coupling. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org
A 2-halo-thiazole derivative, obtained through regioselective halogenation, can be coupled with a variety of terminal alkynes to introduce diverse substituents onto the thiazole core. nih.gov The Sonogashira reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This methodology has been successfully employed in the synthesis of complex molecules containing the thiazole moiety. nih.gov For instance, 2-chloro-4-((trimethylsilyl)ethynyl)thiazole (B12935140) can be prepared and subsequently used in Sonogashira cross-coupling reactions to yield more complex 2-chlorothiazole (B1198822) derivatives. nih.gov
The Sonogashira coupling has also been adapted for use with arenediazonium salts, which can serve as an alternative to aryl halides. citycollegekolkata.org This approach can be performed under mild conditions and tolerates a wide range of functional groups. citycollegekolkata.org
| Coupling Partners | Catalyst System | Key Features | Reference |
| 2-Halo-thiazole, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | Mild conditions, C-C bond formation | wikipedia.orgnih.gov |
| Arenediazonium salt, Terminal Alkyne | Palladium catalyst | Alternative to aryl halides | citycollegekolkata.org |
Advanced Spectroscopic and Structural Characterization of N Butyl 1,3 Thiazol 2 Amine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for the structural analysis of N-butyl-1,3-thiazol-2-amine analogues, offering precise information about the chemical environment of protons and carbon atoms within the molecule.
In the ¹H NMR spectra of this compound derivatives, characteristic signals corresponding to the butyl group and the thiazole (B1198619) ring protons are observed. The protons of the n-butyl group typically appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the amine nitrogen. The chemical shifts for these protons are generally found in the upfield region of the spectrum.
The protons on the thiazole ring itself have distinct chemical shifts. For a generic 2-aminothiazole (B372263), the protons at positions 4 and 5 of the ring would appear in the aromatic region. For instance, in N-benzyl-N-(thiazol-2-yl)benzenesulfonamide, the aromatic protons appear in a multiplet between δ 7.39–7.01 ppm. nih.gov Similarly, for N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the aromatic protons are observed in the range of δ 7.99–7.28 ppm. mdpi.com The proton of the amino group (NH) can appear over a wide range of chemical shifts and may be broadened, depending on the solvent and concentration.
| Compound/Fragment | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| N-benzyl-N-(thiazol-2-yl)benzenesulfonamide | Aromatic-H | 7.60 - 7.40 | d | nih.gov |
| CH₂ (benzyl) | 5.11 | s | ||
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | NH | 12.65 | s | mdpi.com |
| Aromatic-H | 7.99 - 7.28 | m | ||
| CH (propanamide) | 4.12 | q |
The ¹³C NMR spectra provide complementary information, detailing the carbon framework of the molecule. The carbon atoms of the n-butyl group resonate in the aliphatic region (typically δ 10-50 ppm). The thiazole ring carbons exhibit characteristic chemical shifts in the aromatic region. The C2 carbon, being attached to two heteroatoms (N and S) and the amino group, typically resonates significantly downfield. In various 2-aminothiazole derivatives, this C2 carbon signal appears around δ 160-170 ppm. nih.gov The C4 and C5 carbons of the thiazole ring also show distinct signals in the aromatic region. For example, in N-benzyl-N-(thiazol-2-yl)benzenesulfonamide, the thiazole C-N carbon resonates at δ 138.99 ppm. nih.gov In other synthesized thiazole derivatives, signals for phenyl carbons adjacent to the secondary amine were observed in the range of 117.54–146.67 ppm. dergipark.org.tr
| Compound/Fragment | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| N-benzyl-N-(thiazol-2-yl)benzenesulfonamide | N-C=N (Thiazole C2) | 160.58 | nih.gov |
| C-N (Thiazole) | 138.99 | ||
| CH₂ (benzyl) | 53.61 | ||
| 5-alkyl amino-1,3,4-oxadiazole-2-thiols derivatives | C=O | 163.98 | jetir.org |
| C (Boc) | 28.56, 79.50 |
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex analogues. COSY spectra establish ¹H-¹H coupling correlations, helping to trace the connectivity of the butyl chain protons. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range (2-3 bond) ¹H-¹³C correlations, which is critical for confirming the attachment of the butyl group to the amino nitrogen and for assigning quaternary carbons in the thiazole ring and any other substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound analogues by detecting their vibrational frequencies. Key absorptions include:
N-H Stretching: The amino group typically shows stretching vibrations in the region of 3100-3500 cm⁻¹. A primary amine (-NH₂) will show two bands, while a secondary amine (-NH-) will show a single band.
C-H Stretching: Aliphatic C-H stretching vibrations from the butyl group are observed between 2850 and 3000 cm⁻¹. Aromatic or vinyl C-H stretching from the thiazole ring appears above 3000 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are typically found in the 1500-1650 cm⁻¹ region. For instance, in 4-tert-butyl-1,3-thiazol-2-amine, the scissoring mode of the NH₂ group is observed at 1608 cm⁻¹. core.ac.uk
C-S Stretching: The C-S bond vibration is often weak and appears in the fingerprint region, typically around 600-800 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational spectra, which aids in the assignment of experimental FTIR bands. For 4-tert-butyl-1,3-thiazol-2-amine, calculated wavenumbers using the B3LYP method showed good agreement with observed wavenumbers. core.ac.uk
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Example | Reference |
|---|---|---|---|
| N-H Stretching | 3100 - 3500 | Thiadiazole derivatives | dergipark.org.tr |
| Aromatic C-H Stretching | ~3050 | Thiadiazole derivatives | dergipark.org.tr |
| Aliphatic C-H Stretching | 2850 - 3000 | N-benzyl-4-bromo-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |
| C=N / C=C Stretching (Thiazole ring) | 1500 - 1650 | 4-tert-butyl-1,3-thiazol-2-amine | core.ac.uk |
| NH₂ Scissoring | 1608 | 4-tert-butyl-1,3-thiazol-2-amine | core.ac.uk |
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound analogues. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for these compounds may involve cleavage of the butyl group or fragmentation of the thiazole ring.
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and calculated values serves as strong evidence for the compound's elemental composition and purity. The characterization of newly synthesized thiazol-2-amines and their analogues often includes mass spectroscopy and elemental analysis to confirm their structures. nih.govresearchgate.net
X-ray Crystallography of this compound Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be challenging, the resulting data is unparalleled in its detail.
For example, the crystal structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, an analogue containing the tert-butyl and thiazol-2-amine moieties, was solved in the monoclinic space group. nih.gov The analysis revealed a dihedral angle of 64.35 (7)° between the thiazole and triazole rings and showed that the crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds. nih.gov Similarly, the structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine was determined, providing detailed data on its orthorhombic crystal system and molecular geometry. researchgate.net These studies provide insights into the likely conformations and packing arrangements of this compound derivatives in the solid state.
| Parameter | 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine nih.gov | 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine researchgate.net |
|---|---|---|
| Molecular Formula | C₉H₁₃N₅S | C₁₀H₁₂N₂S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 7.7487 (4) | 9.4606 (3) |
| b (Å) | 14.2240 (8) | 9.7999 (3) |
| c (Å) | 10.2697 (5) | 11.1155 (4) |
| β (°) | 91.452 (1) | 90 |
| Volume (ų) | 1131.54 (10) | 1030.55 (6) |
Single-Crystal X-ray Diffraction Analysis
In studies of related compounds, the thiazole ring is typically found to be planar. For instance, in the structure of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, both the thiazole and the attached triazole rings are planar subunits. nih.gov The spatial relationship between the thiazole ring and its substituents is a critical aspect of its conformation. The dihedral angle, which describes the angle between the planes of two connected ring systems, is a key parameter. In the case of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the dihedral angle between the thiazole and triazole rings is 64.35 (7)°. nih.gov Similarly, for 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine, the thiazole ring makes a small dihedral angle of 2.9 (2)° with the adjacent pyridine (B92270) ring, indicating a nearly coplanar arrangement. nih.gov
The crystal system and space group determined through X-ray diffraction provide fundamental information about the symmetry and packing of molecules in the solid state. These parameters, along with unit cell dimensions, are crucial for a complete structural description.
Below is a table summarizing representative crystallographic data for an analogue of this compound.
| Parameter | Value |
|---|---|
| Empirical Formula | C9H13N5S |
| Formula Weight | 223.30 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.542(3) |
| b (Å) | 10.987(4) |
| c (Å) | 12.011(4) |
| α (°) | 90 |
| β (°) | 105.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1087.5(6) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.365 |
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen bonding is a dominant force in the crystal structures of these compounds. In 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, intermolecular N—H⋯N hydrogen bonds link adjacent molecules, forming a two-dimensional network. nih.gov Similarly, the crystal structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate features extensive hydrogen bonding, including (amine)N—H⋯N(pyridine) and (water)O—H⋯N(thiazole) interactions. nih.gov These strong interactions create layered structures.
In addition to classical hydrogen bonds, weaker interactions also play a significant role. Weak C—H⋯S hydrogen bonds have been observed between adjacent thiazole rings, further consolidating the crystal packing and extending the structure into a three-dimensional network. nih.gov For other thiazole derivatives, such as 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, C–H···N interactions contribute to the formation of molecular chains. mdpi.com
Aromatic thiazole rings frequently participate in π–π stacking interactions. In the crystal structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine, π–π interactions are present between pairs of thiazole rings, with a plane-to-plane distance of 3.7856 (4) Å. nih.gov In another analogue, a π–π contact between a furan group and a thiazole group of a neighboring molecule was observed, with a ring centroid-to-centroid distance of 3.93 Å. mdpi.com These interactions are crucial in stabilizing the parallel stacking of molecules within the crystal lattice. The combination of these varied intermolecular forces results in complex and stable three-dimensional supramolecular architectures.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N—H···N | 0.86 | 2.14 | 2.998 | 172 |
| O—H···N | 0.84 | 2.13 | 2.923 | 158 |
| C—H···S | 0.93 | 2.85 | 3.775 | 171 |
Quantum Chemical and Computational Investigations of N Butyl 1,3 Thiazol 2 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a primary tool for predicting various molecular properties. For thiazole (B1198619) derivatives, DFT calculations are typically performed to understand their stability, reactivity, and spectroscopic characteristics.
Molecular Geometry Optimization and Electronic Structure Analysis
The initial step in a computational study involves optimizing the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. This is achieved using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). For a related compound, 4-tert-butyl-1,3-thiazol-2-amine, DFT calculations have determined bond lengths and angles. For instance, in the thiazole ring of this isomer, the C=N and C=C bond lengths were calculated to be around 1.30 Å and 1.36 Å, respectively, using the B3LYP method. The bond angles within the ring, such as S-C-N, were found to be approximately 114.1°. Similar calculations for N-butyl-1,3-thiazol-2-amine would reveal how the position of the butyl group influences the geometry of the thiazole ring and the exocyclic amine group.
HOMO-LUMO Energy Gap and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / (2η)
These parameters help in quantitatively predicting the chemical behavior of the molecule. For various thiazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3 to 5 eV, indicating their relative stability.
Vibrational Frequency Calculations and Spectral Assignment
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. The calculated frequencies are then compared with experimental data, if available, to assign the observed spectral bands to specific vibrational modes of the molecule (e.g., N-H stretch, C=N stretch, C-H bend). For 4-tert-butyl-1,3-thiazol-2-amine, the N-H scissoring mode was calculated at 1613 cm⁻¹, which agreed well with the experimental value of 1608 cm⁻¹. The C-H stretching modes in the thiazole ring are typically predicted in the region of 3190-3050 cm⁻¹. Such analysis for this compound would identify characteristic frequencies for the butyl group vibrations as well as those of the aminothiazole core.
NMR Chemical Shift Predictions
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are a valuable tool for confirming molecular structures by comparing them to experimental NMR spectra. The accuracy of the prediction depends on the chosen functional and basis set. For amines, the chemical shift of protons attached to the nitrogen typically appears between 0.5 and 5.0 ppm. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm range in ¹³C NMR spectra. A theoretical study of this compound would provide predicted chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). This analysis provides information on the energies of electronic transitions, the corresponding wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. The calculations can also identify the nature of the transitions, such as n→π* or π→π*. Studies on various thiazole derivatives show that TD-DFT calculations can accurately predict their absorption spectra, often considering solvent effects using models like the Polarizable Continuum Model (PCM).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory. For thiazole derivatives, NBO analysis is used to understand the delocalization of electron density within the aromatic ring and the nature of the bonding between the ring and its substituents. This analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability.
Tautomeric Equilibrium and Conformational Analysis
The structural and energetic properties of this compound are governed by a delicate balance of tautomeric forms and conformational isomers.
Like other 2-aminothiazole (B372263) compounds, this compound can exist in a tautomeric equilibrium between the amino and imino forms. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations on the parent 2-aminothiazole molecule have predicted the structural parameters and vibrational wavenumbers for both tautomers. researchgate.netresearchgate.net Experimental and computational comparisons, including Raman spectroscopy, indicate that the amino tautomer is generally the predominant and more stable configuration in solution. researchgate.net The equilibrium can, however, be influenced by the chemical environment, such as solvent polarity and concentration. researchgate.net
The conformational landscape of this compound is primarily defined by the rotation around the single bonds, particularly the C(thiazole)-N(amino) bond and the N-C(butyl) bond. Computational studies on related thiazole-containing amino acid residues have shown a tendency to adopt semi-extended conformations, which are stabilized by intramolecular hydrogen bonds. nih.gov For this compound, a key stabilizing interaction is the potential for an N–H⋯NTzl hydrogen bond between the amino hydrogen and the nitrogen atom of the thiazole ring. nih.gov The flexibility of the n-butyl group introduces additional conformational possibilities, with different staggered arrangements leading to various energy minima. The global minimum energy conformation would likely optimize these intramolecular interactions while minimizing steric hindrance.
Table 1: Key Tautomers of this compound
| Tautomeric Form | Structural Description | Predicted Stability |
|---|---|---|
| Amino | The exocyclic nitrogen is an amino group (-NH2), and the thiazole ring contains two double bonds. | Generally the most stable and predominant form in solution. researchgate.net |
| Imino | The exocyclic nitrogen forms a double bond with the thiazole ring (=NH), and the proton is located on the ring nitrogen. | Generally less stable than the amino form. |
Molecular Docking and Dynamics Simulations (In silico interaction studies)
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target at the atomic level.
Ligand-Biomolecular Target Interaction Mechanisms
In silico studies on various 2-aminothiazole derivatives have elucidated common interaction mechanisms with a range of biomolecular targets, including kinases, bacterial enzymes, and tubulin. tandfonline.comnih.govnih.gov These studies provide a model for how this compound likely interacts with protein active sites.
Key interactions typically involve:
Hydrogen Bonding: The 2-amino group and the thiazole ring nitrogen (N3) are critical pharmacophoric features, frequently acting as hydrogen bond donors and acceptors, respectively. nih.gov For instance, in studies of derivatives targeting tubulin, the amino group forms crucial hydrogen bonds within the colchicine (B1669291) binding site. nih.gov
Hydrophobic Interactions: The N-butyl group provides a significant hydrophobic moiety. This alkyl chain can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket, such as valine, alanine, and leucine, thereby enhancing binding affinity. nih.gov
π-π Stacking: While the butyl group itself is not aromatic, derivatives often feature aryl substituents at other positions of the thiazole ring. In such cases, the thiazole ring or the aryl substituent can participate in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov
Molecular dynamics (MD) simulations build upon docking results to explore the stability of the ligand-protein complex over time. Studies on related compounds have used MD simulations to confirm the stability of binding poses and to analyze the dynamic behavior of the ligand within the active site, assessing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). tandfonline.comsemanticscholar.org
Prediction of Binding Affinities and Binding Modes
Molecular docking simulations provide a "docking score," a numerical value that estimates the binding affinity between the ligand and its target. semanticscholar.org Lower scores typically indicate a more favorable binding interaction. For a series of 2-aminothiazole derivatives designed as Aurora kinase inhibitors, docking scores were used to prioritize compounds for further analysis, with the best candidates showing excellent binding interactions. semanticscholar.orgacs.org
The binding mode describes the specific orientation and conformation of the ligand within the active site. For N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, docking studies revealed a binding mode where the molecule fits into the colchicine binding site, mimicking the interactions of known inhibitors like CA-4. nih.gov The predicted binding mode for this compound would similarly position the N-butyl group in a hydrophobic pocket while orienting the 2-aminothiazole core for key hydrogen bonding interactions.
To refine binding affinity predictions, post-processing methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are often performed on snapshots from MD simulations. tandfonline.comsemanticscholar.org This method provides a more accurate estimation of the free energy of binding by considering solvent effects.
Table 2: Representative Docking Data for 2-Aminothiazole Scaffolds Against Various Targets
| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-Amino Thiazole Derivatives | Aurora Kinase (1MQ4) | -9.67 | Not specified | semanticscholar.org |
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin (Colchicine site) | Not specified | Cys241 | nih.gov |
| Thiazolyl-Chalcones | Not specified | Not specified | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives based on the this compound scaffold.
Numerous QSAR studies have been performed on 2-aminothiazole derivatives for various biological activities, including anticancer and antimicrobial effects. tandfonline.comsemanticscholar.orgnih.gov These studies utilize a range of molecular descriptors that quantify different aspects of a molecule's structure.
Commonly used descriptors in QSAR models for this class of compounds include:
Physicochemical Descriptors: Such as the logarithm of the partition coefficient (LogP) and Molar Refractivity (MR), which model the compound's hydrophobicity and bulk, respectively. imist.ma
Topological Descriptors: These describe the connectivity and branching of the molecule.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), which relate to the molecule's reactivity. imist.ma
3D Descriptors: These account for the three-dimensional shape and surface properties of the molecule, such as Polar Surface Area (PSA) and atomic volume. semanticscholar.org
A QSAR study on 2-aminothiazoles as Hec1/Nek2 inhibitors for anticancer activity generated a statistically significant model (R² = 0.8436, Q² = 0.7965) based on three descriptors. tandfonline.com Another study on derivatives targeting Aurora kinase also produced a robust model (R² = 0.8902, Q²LOO = 0.7875) highlighting the importance of descriptors related to polar surface area, atomic volume, and electronegativity. semanticscholar.org These models indicate that a balance of hydrophobicity, size, and electronic properties is crucial for the biological activity of these compounds. The N-butyl group in this compound would significantly contribute to descriptors like LogP and molecular volume.
Table 3: Example of a QSAR Model for 2-Aminothiazole Derivatives
| QSAR Model Type | Target Activity | Key Descriptors | Statistical Parameters | Reference |
|---|---|---|---|---|
| 2D-QSAR | PIN1 Inhibition | MR, LogP, ELUMO | R² = 0.76, R²test = 0.78 | imist.ma |
| 3D-QSAR | Hec1/Nek2 Inhibition | Not specified | R² = 0.84, Q² = 0.79 | tandfonline.com |
Chemical Reactivity and Synthetic Transformations of N Butyl 1,3 Thiazol 2 Amine
Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring System
The 2-aminothiazole (B372263) ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. The presence of the amino group at the C2 position significantly activates the ring, directing incoming electrophiles primarily to the C5 position. This regioselectivity is a well-established principle in the chemistry of 2-aminothiazole derivatives.
Nitration: The nitration of 2-aminothiazoles can be a complex reaction. Depending on the reaction conditions, nitration can occur either at the C5 position of the thiazole ring or on the exocyclic amino group. For instance, the mononitration of 2-aminothiazole and its alkylated derivatives in the amino group has been achieved using a mixture of absolute nitric acid and concentrated sulfuric acid at low temperatures (0° to -10° C) researchgate.net. Conversely, nitration of 2-acetamidothiazole, a derivative where the amine is protected, with a mixture of sulfuric and nitric acid yields the 2-acetamido-5-nitrothiazole, which upon hydrolysis gives 2-amino-5-nitrothiazole (B118965) rsc.org. This indicates that with appropriate protection of the exocyclic amine, electrophilic substitution is directed to the C5 position.
Halogenation: Bromination is another common electrophilic substitution reaction for 2-aminothiazoles, which also predominantly occurs at the C5 position. Biocatalytic bromination of various 4-acyl-2-aminothiazoles has been shown to proceed with excellent conversion rates, yielding the 5-bromo derivatives. This enzymatic approach utilizes a nontoxic inorganic bromide salt in an aqueous solvent at mild temperatures, offering a green alternative to traditional chemical methods. However, if the C5 position is already substituted, no bromination is observed.
Nucleophilic Substitution at the Amine Moiety
The exocyclic amino group of N-butyl-1,3-thiazol-2-amine possesses a lone pair of electrons, making it nucleophilic and capable of participating in substitution reactions with various electrophiles.
N-Acylation: The amine moiety can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. For example, 2-aminothiazole reacts with chloroacetyl chloride in the presence of a base like potassium carbonate to form 2-chloro-N-(thiazol-2-yl)acetamide nih.gov. This reaction is a common strategy to introduce various functional groups onto the 2-aminothiazole core. Numerous studies have reported the acylation of 2-aminothiazole derivatives with a variety of acyl halides in the presence of a base like pyridine (B92270) to produce the corresponding amides in high yields researchgate.netnih.gov.
N-Alkylation: While the exocyclic amine can be alkylated, the regioselectivity of alkylation can be complex due to the presence of the endocyclic nitrogen atom in the thiazole ring, which is also nucleophilic. The outcome of alkylation reactions can depend on the substrate, the alkylating agent, and the reaction conditions. For instance, the reaction of 2-aminobenzothiazoles with benzylic alcohols has been shown to result in regioselective N-alkylation of the exocyclic amino group rsc.org. However, reactions of 2-amino-1,3-benzothiazole with α-iodoketones proceed through N-alkylation of the endocyclic nitrogen atom, which is then followed by an intramolecular cyclization researchgate.net.
Reduction Reactions
Reduction reactions involving this compound would typically target reducible functional groups that have been introduced onto the molecule, as the core 2-aminothiazole structure is generally stable to common reducing agents. A significant application of reduction in this context is the conversion of a nitro group, introduced via electrophilic substitution at the C5 position, into an amino group. The reduction of nitroarenes is a well-established transformation and can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ and Pd/C or Raney Nickel), or with metals in acidic media (e.g., Fe or Zn in acetic acid) commonorganicchemistry.com. Another method involves the use of tin(II) chloride (SnCl₂) commonorganicchemistry.com. It is noteworthy that the 5-nitro group on a thiazole ring is not always metabolically reduced, which can be a desirable property in the design of certain therapeutic agents nih.gov.
Another relevant reduction is the diastereoselective reduction of tert-butylsulfinyl ketimines derived from 2-thiazolyl ketones. While reduction with sodium borohydride (B1222165) (NaBH₄) gives moderate diastereoselectivity, using L-Selectride® can afford a single diastereomer nih.gov. This demonstrates the potential for stereocontrolled synthesis of chiral amines adjacent to a thiazole ring.
Reactions Leading to Fused Thiazole Ring Systems
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. These reactions typically involve the participation of both the endocyclic nitrogen and the exocyclic amino group.
Imidazo[2,1-b]thiazoles: This fused bicyclic system can be synthesized from 2-aminothiazole derivatives. One common method involves the reaction of a 2-aminothiazole with an α-haloketone. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by an intramolecular cyclization involving the exocyclic amino group nih.gov. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction using a 2-aminothiazole, an aldehyde, and an isocyanide, also provides a route to substituted imidazo[2,1-b]thiazoles mdpi.comsciforum.net. These compounds have been investigated as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase nih.gov.
Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles can be prepared through the reaction of 2-aminothiazoles with a 1,3-dicarbonyl compound or its equivalent. For example, a three-component reaction of a 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can yield thiazolo[3,2-a]pyrimidine derivatives researchgate.net. Another approach involves reacting 2-aminothiazole with α,β-unsaturated ketones researchgate.net. These fused systems have shown a wide range of biological activities, including anti-inflammatory and antitumor properties researchgate.netnih.gov.
Formation of Schiff Bases and Related Imines
The exocyclic amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a fundamental transformation in the chemistry of primary amines.
Advanced Applications and Functionalization of N Butyl 1,3 Thiazol 2 Amine
Role as Synthetic Building Blocks for Complex Heterocyclic Architectures
The N-butyl-1,3-thiazol-2-amine scaffold is a pivotal starting material for the construction of more complex heterocyclic systems. The presence of the reactive N-H group allows for a variety of chemical transformations, enabling the annulation of additional rings and the introduction of diverse functionalities.
One common strategy involves the reaction of the amino group with bifunctional electrophiles to construct fused heterocyclic systems. For instance, condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of thiazolopyrimidine derivatives. These reactions typically proceed through an initial Michael addition of the amino group, followed by an intramolecular cyclization and dehydration. The butyl group at the nitrogen atom can influence the solubility and reactivity of the starting material and the final product.
Furthermore, the 2-amino group can be diazotized and subsequently replaced by various nucleophiles in Sandmeyer-type reactions, opening pathways to a wide array of 2-substituted thiazole (B1198619) derivatives. nih.gov The resulting compounds can then undergo further cyclization reactions to yield polycyclic aromatic systems incorporating the thiazole nucleus. For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been achieved through a multi-step synthesis involving the Suzuki reaction of an amide product derived from 2-amino-5-bromothiazole. nih.gov
The synthesis of multi-ring heterocyclic compounds often involves the reaction of a bromoacetyl derivative of a thiazole with other heterocyclic amines or thiosemicarbazones. nih.gov This approach allows for the creation of molecules containing multiple thiazole rings, which have been shown to possess enhanced biological activities. nih.gov The general synthetic strategies for 4,5-substituted-2-aminothiazoles involve the reaction of ketones with thiourea (B124793) in the presence of iodine, followed by reaction with acid or acyl chlorides to produce amide derivatives. nih.gov
A general scheme for the synthesis of N-substituted-thiazol-2-amine derivatives is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 1-(2,4-difluorophenyl)thiourea | 2-bromo-1-(4-methoxyphenyl)ethanone | Various bases and solvents | N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | 65-95 | nanobioletters.com |
| 2-amino-4-phenyl thiazole | 3-aldehydosalicylic acid | Glacial acetic acid, ethanol, reflux | 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | 72 | ijper.org |
| 2-amino-4,5-dihydronaphtho[1,2d]thiazole | Substituted salicylaldehyde | Absolute ethanol, reflux | 2-[N-(2-hydroxy-4/5-substituted phenyl)-methylidinyl]-amino-4,5-dihydronaphtho[1,2d]-thiazoles | Not specified | asianpubs.org |
This table presents examples of synthetic routes to N-substituted thiazole derivatives, illustrating the versatility of the 2-aminothiazole (B372263) core.
Coordination Chemistry and Ligand Design
The thiazole ring in this compound contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. derpharmachemica.com This dual-coordinating ability, coupled with the potential for modification at the exocyclic amino group, makes it an attractive ligand for the design of novel metal complexes.
This compound can act as a monodentate or bidentate ligand, depending on the metal ion, the reaction conditions, and the presence of other coordinating groups. As a monodentate ligand, it typically coordinates through the endocyclic nitrogen atom (N-3) of the thiazole ring. However, if the amino group is deprotonated or functionalized with a donor group, it can participate in chelation to form a more stable metal complex.
The synthesis of metal complexes with thiazole-based ligands is generally achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol. ijper.orgasianpubs.org The resulting complexes can be characterized by various spectroscopic and analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N and N-H bonds upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.
Elemental Analysis: To confirm the stoichiometry of the metal complexes. ijper.org
Molar Conductance Measurements: To determine the electrolytic nature of the complexes. ijper.org
Magnetic Susceptibility Measurements: To determine the geometry of the complexes (e.g., octahedral or square planar). asianpubs.org
Studies on related N-substituted thiazole derivatives have shown the formation of stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.orgasianpubs.org For instance, Schiff base ligands derived from 2-aminothiazoles have been shown to form complexes with a 1:1 or 1:2 metal-to-ligand ratio. ijper.orgderpharmachemica.com
A summary of representative metal complexes with thiazole-based ligands is provided below:
| Ligand | Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference |
| 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | Cu(II), Co(II), Ni(II), Cd(II), Zn(II) | 1:1 | Square planar | ijper.org |
| 2-[N-(2-hydroxyphenyl)methylidinyl]amino-4,5-dihydronaphtho[1,2d]thiazole derivatives | Co(II), Ni(II), Cu(II) | 1:2 | Octahedral | asianpubs.org |
| 2-amino-4-(p-methoxy phenyl) thiazoline | Ni(II), Co(II), Cu(II) | 1:2 | Octahedral/Square planar | nnpub.org |
This table illustrates the formation of metal complexes with various thiazole-derived ligands, highlighting the diversity in stoichiometry and geometry.
Metal complexes incorporating this compound and its derivatives are being explored for their catalytic potential in various organic transformations. The electronic and steric properties of the thiazole ligand can be fine-tuned by modifying the substituents on the thiazole ring and the exocyclic amino group, thereby influencing the catalytic activity and selectivity of the metal center.
One area of interest is their application in oxidation reactions. For example, nickel(II) complexes with thiazole-containing ligands have been investigated as catalysts for the oxidation of benzyl alcohol. mdpi.com The catalytic performance can be influenced by factors such as reaction temperature, pressure, and the nature of the solvent.
Furthermore, copper(II) complexes with 2-aminobenzothiazole have been successfully employed as catalysts in "click chemistry," specifically in azide-alkyne cycloaddition reactions to form 1,4-disubstituted-1,2,3-triazoles. mdpi.com These reactions are often carried out in environmentally friendly solvents like water and proceed with high regioselectivity and excellent yields. mdpi.com The catalytic cycle is believed to involve the in-situ reduction of Cu(II) to a catalytically active Cu(I) species. mdpi.com
The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with the reactants and facilitate bond formation and cleavage. The thiazole ligand plays a crucial role in stabilizing the metal ion and modulating its reactivity.
Material Science Applications
The unique electronic and photophysical properties of the thiazole ring make this compound a promising candidate for the development of advanced materials with specific optical and electronic functionalities.
The 2-aminothiazole moiety can be readily incorporated into azo dyes, which are a large and commercially important class of colorants. nih.gov The synthesis of such dyes typically involves the diazotization of the 2-amino group of a thiazole derivative, followed by coupling with an electron-rich aromatic compound, such as anilines or phenols. nih.gov
The color of the resulting azo dye is determined by the electronic properties of both the thiazole unit and the coupling component. The introduction of a butyl group on the amino nitrogen can enhance the solubility of the dye in organic solvents and polymeric matrices, which is advantageous for applications in textiles and coatings. The N-butyl group can also influence the photophysical properties of the dye, such as its absorption maximum (λmax) and molar absorptivity. For instance, bifunctional reactive dyes synthesized from 4-(4-methoxyphenyl)-thiazol-2-amine have shown good color strength and fastness properties on nylon fabrics. industrialchemicals.gov.au
The solvatochromic behavior of these dyes, i.e., the change in color with the polarity of the solvent, has also been investigated. nih.gov This property is indicative of a significant change in the dipole moment of the dye molecule upon electronic excitation and is a key characteristic for applications in sensing and nonlinear optics.
The thiazole ring is an electron-withdrawing moiety, and when incorporated into conjugated systems, it can significantly influence the electronic and optical properties of the resulting materials. science.gov this compound can serve as a building block for the synthesis of organic semiconductors and fluorescent materials.
Theoretical studies using ab initio and DFT methods have been employed to understand the relationship between the structure and electronic properties of thiazole derivatives. researchgate.net These studies provide insights into parameters such as HOMO-LUMO energy gaps, dipole moments, and heats of formation, which are crucial for designing materials with desired electronic characteristics. researchgate.net
The N-alkylation of thiazole derivatives can affect the electronic structure and, consequently, the optical properties of the material. nih.gov For instance, in the context of benzophenothiaziniums, minor alterations in N-alkylation have been shown to manipulate their photophysical properties and subcellular localization. nih.gov By strategically functionalizing this compound and incorporating it into larger π-conjugated systems, it is possible to create materials with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.govnih.gov The electron-accepting nature of the thiazole ring can facilitate intramolecular charge transfer (ICT) in donor-acceptor type molecules, which is a key mechanism for achieving strong fluorescence and nonlinear optical (NLO) properties.
Agrochemical Applications
The thiazole scaffold is a crucial component in a variety of biologically active molecules, including those with agrochemical applications. While direct and extensive research on the specific activities of this compound as a fungicide, herbicide, nematicide, or insecticide is not widely documented, the broader class of thiazole derivatives has shown significant promise in crop protection.
Fungicides:
Thiazole derivatives have been investigated for their fungicidal properties. For instance, various N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole or 3,4-dichloroisothiazole moiety have been synthesized and shown to possess moderate antifungal activity against pathogens such as B. cinerea, R. solani, and S. sclerotiorum nih.gov. Another study on simple structural 1,3-thiazolidine-2-thione derivatives revealed that certain substitutions on the thiazole ring could enhance antifungal activity against a range of plant pathogens researchgate.net. Specifically, 4-isobutyl-N-propionylthiazoldine-2-thione demonstrated notable fungicidal activity against R. solani, S. sclerotiorum, and G. zeae researchgate.net. These findings suggest that the N-butyl group in this compound could contribute to its potential as a fungicidal agent, although specific testing is required.
Herbicides:
Certain thiazole and thiadiazole derivatives have been developed as commercial herbicides. For example, buthidiazole and tebuthiuron are used for selective weed control in crops like corn and sugarcane. The structural features of these compounds indicate that the thiazole ring plays a key role in their herbicidal activity.
Nematicides:
While specific studies on the nematicidal activity of this compound are scarce, the broader class of non-fumigant nematicides includes various heterocyclic compounds. Research in this area is ongoing to find effective and environmentally safer alternatives to existing nematicides google.com.
Insecticides:
The thiazole ring is present in some insecticides. For example, N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole have shown good insecticidal activities against pests like Plutella xylostella and Culex pipiens pallens researchgate.net. The discovery of novel β-naphthol derivatives containing a benzothiazolylamino group with favorable insecticidal potentials further highlights the importance of the thiazole moiety in designing new pesticidal agents nih.gov.
The potential of this compound in these applications warrants further investigation to determine its specific efficacy and spectrum of activity.
Corrosion Inhibition Studies
Thiazole derivatives are recognized for their effectiveness as corrosion inhibitors for various metals and alloys in acidic environments. The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the thiazole ring, facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosion.
Mechanism of Inhibition:
The corrosion inhibition by thiazole derivatives is primarily attributed to their ability to adsorb onto the metal surface. This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both. The N and S atoms in the thiazole ring act as active centers for adsorption. The inhibitor molecules displace water molecules and other corrosive ions from the metal surface, thereby reducing the corrosion rate. Theoretical studies using quantum chemistry calculations and molecular dynamics simulations have been employed to understand the relationship between the molecular structure of thiazole derivatives and their inhibition efficiency iau.irarabjchem.orgdaneshyari.com. These studies indicate that factors like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment influence the adsorption and inhibition performance arabjchem.orgdaneshyari.com.
Performance on Different Metals:
Research has demonstrated the effectiveness of various aminothiazole derivatives as corrosion inhibitors for mild steel, copper, and aluminum alloys in acidic media iau.iricrc.ac.irmdpi.comresearchgate.net. For instance, a study on 4-(naphthalen-1-yl) thiazol-2-amine (NTA) showed an inhibition efficiency of about 90% for copper in 1 M HCl iau.ir. Another study on ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) found it to be an effective mixed-type inhibitor for an aluminum alloy (AA6061) in HCl solution researchgate.net.
The table below summarizes the inhibition efficiencies of several thiazole derivatives on different metals.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-(4-methoxyphenyl)-thiazole | Mild Steel | 1.0 M HCl | 91 | icrc.ac.ir |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | Mild Steel | 1 M HCl | 96.06 | icrc.ac.ir |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (2A5MT) | Mild Steel | 1 M H2SO4 | 97.1 | icrc.ac.ir |
| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) | Copper | 1 M HCl | ~90 | iau.ir |
| Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) | AA6061 Alloy | 0.05 M HCl | >90 (at optimal concentration) | researchgate.net |
This table is for illustrative purposes and includes various thiazole derivatives to show the general effectiveness of this class of compounds as corrosion inhibitors.
Based on these studies, it is highly probable that this compound would also exhibit significant corrosion inhibition properties, likely acting as a mixed-type inhibitor through adsorption on the metal surface. The butyl group may further enhance its protective capabilities by increasing the surface area covered by the inhibitor molecule.
Design and Application in Chemosensors and Molecular Recognition Systems
The structural and electronic properties of thiazole derivatives make them attractive candidates for the development of chemosensors and systems for molecular recognition. The ability of the thiazole ring to coordinate with metal ions and participate in non-covalent interactions is key to these applications.
Chemosensors for Metal Ion Detection:
Thiazole-based compounds have been designed as fluorescent and colorimetric chemosensors for the detection of various metal ions researchgate.net. The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions. This binding event can lead to a change in the photophysical properties of the molecule, such as an enhancement or quenching of fluorescence, or a visible color change, allowing for the detection and quantification of the target ion researchgate.net.
For example, benzo[d]imidazo[2,1-b]thiazole-based sensors have been developed for the selective fluorescent detection of Zn2+ ions researchgate.net. The interaction between the chemosensor and the Zn2+ ion forms a complex that enhances the fluorescence intensity researchgate.net. This principle of chelation-enhanced fluorescence (CHEF) is a common mechanism in the design of such sensors researchgate.net.
Molecular Recognition:
Beyond simple ion detection, thiazole derivatives are being explored for more complex molecular recognition tasks. A notable example is the discovery of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), which is a member of the Cys-loop receptor superfamily nih.gov. In this study, compounds containing a 4-(tert-butyl)thiazol-2-yl moiety were found to be potent inhibitors of the channel's activity nih.gov. This demonstrates the potential of N-substituted thiazol-2-amines to act as specific modulators of biological targets through molecular recognition. The N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a selective ZAC antagonist, suggesting that the thiazole core plays a critical role in binding to the receptor nih.gov.
These examples indicate that this compound could serve as a valuable scaffold for designing new chemosensors and molecular probes. The N-butyl group can be modified to tune the solubility and binding properties of the molecule, potentially leading to sensors with high selectivity and sensitivity for specific analytes.
Mechanistic Insights into Biological Activities Excluding Clinical Human Trials
Enzyme Inhibition Mechanisms
Extensive searches of scientific databases and literature have been conducted to identify research pertaining to the enzyme inhibitory activities of N-butyl-1,3-thiazol-2-amine. While the broader class of thiazole (B1198619) derivatives has been investigated for various enzyme targets, specific data for this compound is noted below.
Cyclooxygenase (COX-1, COX-2) Inhibition in vitro
No specific in vitro studies detailing the inhibitory mechanism or potency of this compound against Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes were identified in the reviewed scientific literature. While other thiazole-containing compounds have been evaluated for anti-inflammatory properties through COX inhibition, data for this compound is not available.
Monoamine Oxidase B (MAO-B) Inhibition in vitro
An exhaustive review of published research did not yield any studies that specifically investigated or reported on the in vitro inhibition of Monoamine Oxidase B (MAO-B) by this compound. The potential for this compound to act as a MAO-B inhibitor has not been documented.
Phosphoinositide 3-kinase (PI3K) Inhibition in vitro
There is no available scientific literature or published data from in vitro assays concerning the inhibitory effects of this compound on the Phosphoinositide 3-kinase (PI3K) enzyme pathway.
DNA Interactions and Related Mechanisms
The interaction of small molecules with DNA is a key area of research for potential therapeutic agents. The capacity of this compound to interact with DNA is addressed below.
DNA Binding and Cleavage Studies
No peer-reviewed articles or scientific reports were found that describe DNA binding or cleavage studies conducted with this compound. Therefore, its ability to bind to DNA grooves, intercalate between base pairs, or induce strand scission is currently uncharacterized.
Modulation of Cellular Processes (In vitro/Cell Line Studies)
The effects of chemical compounds on cellular functions are often evaluated using in vitro cell line models to determine activities such as cytotoxicity or antiproliferation. A review of the literature for studies on this compound in this context reveals a lack of specific data. While numerous structurally complex 2-aminothiazole (B372263) derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, no such research has been published for this compound.
Data Tables
As no experimental data for this compound was found for the outlined biological activities, data tables containing research findings cannot be generated.
Tubulin Polymerization Inhibition in Cell-Based Assays
A key mechanism through which certain 2-aminothiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.
Derivatives of 2-aminothiazole have been identified as potent tubulin polymerization inhibitors. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors. One of the most potent compounds in this series was found to be N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. Studies revealed that this compound effectively inhibited tubulin polymerization and disrupted the dynamics of tubulin microtubules in a manner similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). Furthermore, molecular docking studies suggested that this derivative binds to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.
Similarly, other research has focused on 2,4-disubstituted thiazole derivatives, which have also demonstrated significant tubulin polymerization inhibition. These findings underscore the potential of the 2-aminothiazole scaffold as a basis for the development of novel anticancer agents that target microtubule dynamics.
Anticancer Activity in Various Cell Lines
The 2-aminothiazole scaffold is a core component of several clinically approved anticancer drugs, such as dasatinib (B193332) and alpelisib, highlighting its significance in oncology. nih.govnih.gov Numerous in vitro studies have demonstrated the potent and selective cytotoxic activity of various 2-aminothiazole analogs against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov
For example, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were evaluated for their in vitro antitumor activities against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. One compound, in particular, exhibited strong antiproliferative activity against HeLa and A549 cells, with an IC50 value of 1.6 ± 0.8 µM against HeLa cells. nih.gov
In another study, 2-amino-4-phenylthiazole (B127512) derivatives were synthesized and screened for their antiproliferative activity against four human cancer cell lines: A549, HeLa, HT29 (colon cancer), and Karpas229. Several of these compounds displayed remarkable activity, with one derivative showing outstanding growth inhibitory effects, especially against HT29 cells with an IC50 of 2.01 µM. nih.gov
The table below summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Derivative Class | Cell Line | Cancer Type | Reported IC50 (µM) |
|---|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | Cervical Cancer | 1.6 ± 0.8 |
| 2-amino-4-phenylthiazole derivatives | HT29 | Colon Cancer | 2.01 |
| 2-aminothiazole derivatives | RPMI-8226 | Leukemia | 0.08 |
| Thiazole and thiazolopyridazine derivatives with 2-thioureido function | HS 578T | Breast Cancer | 0.8 |
Antimicrobial Activities (In vitro and Animal Model Studies)
Beyond their anticancer properties, 2-aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. These compounds have been investigated for their efficacy against various pathogenic bacteria, fungi, and protozoan parasites.
Antibacterial Effects
The 2-aminothiazole nucleus is a key structural feature in many compounds with demonstrated antibacterial properties. Research has shown that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria.
For instance, a study on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed potent antibacterial activity. rsc.org These compounds, which incorporate the thiazole and sulfonamide moieties, were tested in isolation and in complex with a cell-penetrating peptide. Several of these derivatives displayed significant activity against multiple bacterial strains, with an isopropyl-substituted derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org
Another study focused on the synthesis and antibacterial evaluation of N,N-disubstituted β-amino acids containing a functionalized thiazole fragment. The synthesized compounds were tested against Xanthomonas campestris, Rhizobium radiobacter, and Escherichia coli. While inactive against E. coli, some derivatives showed inhibitory activity against X. campestris and Rh. radiobacter at a concentration of 1000 μg/ml. ktu.lt
The table below presents the antibacterial activity of selected thiazole derivatives.
| Derivative Class | Bacterial Strain | Activity (MIC) |
|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamides (isopropyl substituted) | S. aureus | 3.9 µg/mL |
| N-(thiazol-2-yl)benzenesulfonamides (isopropyl substituted) | A. xylosoxidans | 3.9 µg/mL |
| (Z)-3-[(5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(4- methoxyphenyl)amino]propanoic acid | Xanthomonas campestris | Active at 1000 µg/mL |
| (Z)-3-[(5-(4-chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(4- methoxyphenyl)amino]propanoic acid | Rhizobium radiobacter | Active at 1000 µg/mL |
Antifungal Effects
In addition to their antibacterial action, 2-aminothiazole derivatives have shown promise as antifungal agents. Several studies have explored their efficacy against various fungal pathogens, including species of Candida and Aspergillus.
In one study, two novel series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and evaluated for their in vitro anti-Candida potential. nih.gov Two of the synthesized compounds demonstrated promising inhibitory activity against the pathogenic C. albicans strain, with MIC values of 7.81 μg/mL and 3.9 μg/mL, which were significantly lower than the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov
Another investigation into newly synthesized 1,3-thiazoline derivatives bearing a nitrophenyl group found that some of these compounds displayed good fungicidal activity against eight agricultural fungi. At a concentration of 50 mg/L, two compounds showed activity comparable or superior to the commercial fungicide chlorothalonil (B1668833) against two of the tested fungi.
The table below summarizes the antifungal activity of selected thiazole derivatives.
| Derivative Class | Fungal Strain | Activity (MIC) |
|---|---|---|
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans | 3.9 µg/mL |
| 4-phenyl-1,3-thiazole derivative | Candida albicans | 7.81 µg/mL |
Antileishmanial and Antimalarial Activity in vitro
The therapeutic potential of 2-aminothiazole derivatives extends to protozoan parasites, with studies demonstrating their in vitro activity against Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively.
Several studies have highlighted the antileishmanial potential of the 2-aminothiazole scaffold. nih.gov In one such study, eight new aminothiazole derivatives were synthesized and their activity against Leishmania major-induced cutaneous leishmaniasis was assessed in BALB/c mice. Among the synthesized compounds, N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine was identified as a promising candidate for further investigation. benthamdirect.comeurekaselect.com
Regarding antimalarial activity, a series of compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and tested for their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.govresearchgate.net The study found that compounds with a phenyl ring substituted with hydrophobic electron-withdrawing groups exhibited the best antiplasmodial activity. nih.govresearchgate.net
Future Perspectives and Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-aminothiazoles has traditionally been dominated by the Hantzsch thiazole (B1198619) synthesis, which often involves harsh reagents and generates significant waste. tandfonline.com The future of synthesizing N-butyl-1,3-thiazol-2-amine and its analogs lies in the adoption of green and sustainable chemistry principles. researchgate.netnih.gov These modern approaches aim to minimize environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govsruc.ac.uk
Key areas for future development include:
Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid heating and increased reaction rates, often leading to higher yields and shorter reaction times compared to conventional methods. researchgate.netnih.gov Microwave-assisted procedures have been shown to be efficient and environmentally friendly for synthesizing benzothiazoles, a related class of compounds. mdpi.com
Green Catalysts and Solvents: Research is moving towards the use of recyclable, solid-supported catalysts like Nafion-H and biocatalysts such as chitosan (B1678972) hydrogels. mdpi.comresearchgate.net The replacement of volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical aspect of sustainable synthesis. tandfonline.comrsc.org For instance, using an aqueous extract of neem leaves has been demonstrated as a facile and sustainable medium for 2-amino-1,3-thiazole synthesis. tandfonline.com
One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. sruc.ac.ukacs.org This approach has been successfully used for creating various thiazole derivatives. acs.org
| Parameter | Conventional Methods (e.g., Hantzsch) | Sustainable/Green Methods |
|---|---|---|
| Reagents | Often involves hazardous reagents like α-haloketones. tandfonline.com | Employs safer, renewable starting materials and halogen sources like TCCA. nih.govrsc.org |
| Catalysts | May use strong acids or bases. | Utilizes recyclable, non-toxic, and often bio-based catalysts. mdpi.comresearchgate.net |
| Solvents | Typically relies on volatile organic compounds (VOCs). | Focuses on green solvents like water, PEG, or solvent-free conditions. researchgate.netrsc.org |
| Energy Input | Often requires prolonged heating. | Uses alternative energy sources like microwaves and ultrasound for efficiency. researchgate.netsruc.ac.uk |
| Efficiency | Can have moderate yields and produce significant byproducts. | Often results in higher yields, shorter reaction times, and easier purification. tandfonline.comnih.gov |
Exploration of New Derivatization Strategies for Enhanced Functionality
The this compound molecule offers several sites for chemical modification to enhance its properties and create derivatives with novel functionalities. researchgate.netnih.gov Future research will focus on strategic derivatization of the 2-aminothiazole (B372263) core to tailor its physical, chemical, and biological activities.
Potential derivatization strategies include:
Modification of the Amino Group: The exocyclic amino group is a prime target for reactions such as acylation, alkylation, and the formation of Schiff bases or ureas/thioureas. nih.govmdpi.com These modifications can significantly alter the molecule's electronic properties and its ability to form hydrogen bonds, which is crucial for biological interactions.
Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by covalently linking the this compound scaffold to other pharmacologically active moieties. researchgate.net This strategy of molecular hybridization aims to develop conjugates that can interact with multiple biological targets.
Advanced Computational Modeling for Predictive Structure-Property Relationships
Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules. asianpubs.org Future research on this compound will increasingly rely on advanced computational modeling to predict its properties and guide synthetic efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net This method helps in understanding parameters like bond lengths, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. excli.de
Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.gov Molecular docking can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a protein, providing insights into their potential mechanism of action. nih.gov
| Computational Method | Predicted Properties/Applications | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity, HOMO/LUMO energies. researchgate.nettandfonline.com | Provides fundamental understanding of the molecule's chemical and physical properties. |
| QSAR | Predicts biological activity (e.g., anticancer, antimicrobial) based on molecular descriptors. asianpubs.orgexcli.de | Guides the rational design of new derivatives with enhanced biological potency. |
| Molecular Docking | Predicts binding modes and affinities to biological targets (enzymes, DNA). nih.gov | Helps in identifying potential therapeutic targets and elucidating mechanisms of action. |
Expanding Applications in Advanced Materials Science and Catalysis
While much of the focus on 2-aminothiazoles has been in medicinal chemistry, their unique electronic and structural features suggest potential applications in other fields. Future research should explore the utility of this compound and its derivatives in materials science and catalysis.
Potential areas of exploration include:
Functional Materials: Thiazole-containing compounds are known to be components of functional materials such as dyes and fluorescent agents. mdpi.compharmaguideline.com The this compound scaffold could be incorporated into larger polymeric structures or organic frameworks to create materials with specific optical or electronic properties.
Catalysis: Alkylation of the thiazole ring nitrogen leads to the formation of thiazolium salts. wikipedia.org These salts are well-known catalysts for important organic reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Investigating the catalytic activity of thiazolium salts derived from this compound could lead to the development of new and efficient catalysts.
Deepening Mechanistic Understanding of Biological Interactions through in vitro and in vivo (animal) Models
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov A critical future direction is to systematically investigate the biological profile of this compound and its derivatives to understand their mechanisms of action.
This will involve:
In Vitro Screening: Comprehensive screening of this compound derivatives against various cancer cell lines, bacterial and fungal strains, and enzymatic assays will be the first step to identify potential therapeutic applications. mdpi.comnih.gov Studies have shown that some 2-aminothiazole derivatives exhibit potent and selective inhibitory activity against a range of human cancer cell lines. nih.gov
In Vivo Animal Models: Promising candidates identified through in vitro studies will need to be evaluated in animal models to assess their efficacy and pharmacokinetic profiles. nih.govnih.gov For example, a derivative of 2-aminothiazole has been shown to delay tumor growth in a mouse xenograft model. nih.gov These studies are essential for understanding how the compound behaves in a complex biological system and for progressing towards potential therapeutic applications.
Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial. This involves identifying specific cellular targets and pathways that are modulated by the compounds, which can be achieved through a combination of biochemical assays and molecular modeling.
Q & A
Q. What are the optimized synthetic methodologies for N-butyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or cyclodesulfurization. For example, Kumar et al. (2016) synthesized N-butylbenzo[d]thiazol-2-amine (structurally analogous) using n-butylamine under reflux with yields of 72%. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reflux conditions (100–120°C) optimize cyclization.
- Purification : Column chromatography or recrystallization from methanol improves purity .
Contrastingly, I₂-mediated oxidative cyclodesulfurization () offers a greener alternative for related thiazoles, reducing reliance on toxic reagents like HgO .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) resolve alkyl chain integration (e.g., δ 3.56–3.48 ppm for NHCH₂) and aromatic protons (δ 7.96–7.08 ppm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 64.04%, H: 6.84% for C₁₁H₁₄N₂S) .
- Mass Spectrometry : ESI-ITFT or HCD fragmentation (e.g., m/z = 206.10) validates molecular weight .
Q. What preliminary biological screening approaches are applicable for assessing its bioactivity?
Methodological Answer: 2-Aminothiazoles are screened for antimicrobial or anticancer activity via:
- In vitro assays : MTT or resazurin-based cytotoxicity testing against cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) or COX-2, leveraging structural analogs like nitazoxanide derivatives .
Advanced Research Questions
Q. How do computational studies resolve tautomerism and electronic properties in N-alkyl-1,3-thiazol-2-amines?
Methodological Answer: Quantum chemical calculations (DFT/B3LYP) reveal tautomeric equilibria and electron distribution. For N-(pyridin-2-yl)thiazol-2-amine, six tautomers exist within 4 kcal/mol energy differences. Key findings:
Q. What crystallographic strategies validate hydrogen bonding and supramolecular packing in thiazole derivatives?
Methodological Answer:
- X-ray diffraction : Resolve classical H-bonds (N–H⋯N) and non-classical interactions (C–H⋯F/O). For example, centrosymmetric dimers in nitazoxanide analogs stabilize crystal lattices .
- Graph-set analysis : Etter’s formalism classifies H-bond patterns (e.g., R₂²(8) motifs) to predict packing efficiency .
- SHELX refinement : Robust for small-molecule structures; SHELXL refines anisotropic displacement parameters .
Q. How can contradictory data on synthesis yields or bioactivity be systematically analyzed?
Methodological Answer:
- Meta-analysis : Compare reaction conditions (e.g., I₂ vs. HgO in cyclodesulfurization) to identify yield outliers .
- Statistical modeling : Multivariate regression links substituent effects (e.g., electron-withdrawing groups) to bioactivity trends .
- Reproducibility checks : Validate NMR assignments using 2D techniques (HSQC, HMBC) to rule out impurities .
Methodological Tables
Q. Table 1: Comparative Synthesis Routes for N-Alkyl-1,3-thiazol-2-amines
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | n-butylamine, reflux, DMF | 72 | |
| I₂-Mediated Cyclodesulfurization | I₂, Na₂CO₃, RT | 60–75 | |
| HgO-Based Cyclization | HgO, toxic solvents | 50–65 |
Q. Table 2: Key Structural Parameters from Crystallography
| Parameter | N-(5-Chloro-1,3-thiazol-2-yl) Derivative | Significance |
|---|---|---|
| H-bond (N–H⋯N) | 2.89 Å | Dimer stabilization |
| Torsion angle (C–S–C–N) | 178.5° | Planar thiazole ring |
| π-π Stacking | 3.6 Å interplanar distance | Supramolecular ordering |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
